1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine
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Description
“1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine” is a chemical compound with the molecular weight of 278.57 . It’s also known as "1-(2,6-dichlorobenzyl)-1H-pyrazol-5-ylamine hydrochloride" .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C10H9Cl2N3.ClH/c11-8-2-1-3-9(12)7(8)6-15-10(13)4-5-14-15;/h1-5H,6,13H2;1H" . This code provides a standard way to encode the compound’s molecular structure.Mechanism of Action
Target of Action
The compound 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine, also known as 1-(2,6-dichlorobenzyl)-1H-pyrazol-5-amine, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It’s known that many pyrazole derivatives, such as propiconazole, work by inhibiting the 14-alpha demethylase enzyme, which is crucial for the synthesis of ergosterol, a component of the cell membrane of many parasites
Biochemical Pathways
The inhibition of the 14-alpha demethylase enzyme disrupts the synthesis of ergosterol, leading to an accumulation of 14-alpha-methyl sterols in the cell membrane of the parasite. This alters the structure and function of the membrane, inhibiting cellular growth and ultimately leading to the death of the parasite .
Pharmacokinetics
For instance, a related compound, N-(2,6-dichlorophenyl)-β-[(1-methylcyclohexyl)methoxy]methyl-N-(phenylmethyl)-1-pyrrolidineethanamine, was found to have a terminal half-life of 7.7 hours in rats and 22.9 hours in dogs
Result of Action
The result of the action of this compound is the inhibition of the growth of the targeted parasites, leading to their death. In vitro and in vivo studies have shown that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-8-2-1-3-9(12)7(8)6-15-10(13)4-5-14-15/h1-5H,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBUZPGMZQSXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=CC=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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